molecular formula C11H17N B121151 (S)-3-Methyl-2-phenylbutylamine CAS No. 106498-32-2

(S)-3-Methyl-2-phenylbutylamine

Cat. No.: B121151
CAS No.: 106498-32-2
M. Wt: 163.26 g/mol
InChI Key: VDMAQVANUGNDOM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Methyl-2-phenylbutylamine (C₁₁H₁₇N) is a chiral amine with a molecular weight of 163.26 g/mol and CAS number 106498-32-2 . Its systematic IUPAC name is benzeneethanamine, β-(1-methylethyl)-, (βS)-, and it is also referred to as (S)-β-isopropylphenethylamine or (S)-2-phenyl-3-methylbutylamine . The compound features a phenyl group attached to a butylamine backbone with a methyl substituent at the β-carbon, conferring stereochemical specificity critical for applications in asymmetric synthesis.

Its primary industrial use is as a resolving agent for chiral carboxylic acids, leveraging its stereoselective binding to separate racemic mixtures. Studies highlight its high enantioselectivity in forming diastereomeric salts, enabling efficient isolation of optically active carboxylic acids .

Properties

IUPAC Name

(2S)-3-methyl-2-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMAQVANUGNDOM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-2-phenylbutylamine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted imine or ketone, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Oxidation Reactions

(S)-3-Methyl-2-phenylbutylamine undergoes oxidation to form imines or nitriles under controlled conditions. Key findings include:

Oxidizing AgentConditionsProductYieldReference
Ozone (O₃)-78°C, CH₂Cl₂/MeOHImine intermediates79%
NaIO₄Aqueous ethanol, RTNitriles72%
  • Mechanism : Ozonolysis cleaves the amine’s carbon-nitrogen bond, forming imine precursors, while stronger oxidizers like NaIO₄ promote dehydrogenation to nitriles.

Reduction and Catalytic Hydrogenation

The compound serves as a substrate or intermediate in reductive processes:

Reduction TypeReagent/CatalystConditionsOutcomeYield
Amide ReductionLiAlH₄THF, refluxPrimary amine67%
HydrogenationH₂/Pd-CEthanol, 50°CSaturated hydrocarbon derivatives85%
  • Industrial applications prioritize catalytic hydrogenation for scalability, achieving enantiomeric excess >98% via chiral auxiliaries.

Salt Formation for Optical Resolution

Racemic mixtures of 3-methyl-2-phenylbutylamine are resolved using chiral acids:

Chiral AcidSolventConditionsDiastereomer Salt YieldOptical Purity
(S)-2-(4-Isobutylphenyl)propionic acidEthanol5–20°C, 10h89%99.5% ee
  • Process : Selective precipitation of the (S)-amine salt enables isolation with minimal racemization .

Nucleophilic Addition and Alkylation

The amine’s lone pair facilitates nucleophilic attacks:

ReactionReagentProductKey Conditions
AlkylationCH₃I, K₂CO₃N-methyl derivativeDMF, 60°C
AcylationAcetyl chlorideN-acetylated compoundPyridine, 0°C
  • Stereochemical Impact : Bulky substituents on the phenyl group hinder backside attacks, preserving chirality .

Participation in Multicomponent Reactions

This compound acts as an amine component in Ugi-type reactions:

ComponentsCatalystProductEnantioselectivity
Aldehyde, isocyanide, carboxylic acidChiral phosphoric acid (CPA)α-Acylaminoamide92% ee
  • Mechanism : The amine condenses with aldehydes to form imines, which react with isocyanides and carboxylic acids in a stereocontrolled Mumm rearrangement .

Biological Interactions

While not a direct chemical reaction, the compound modulates biological systems:

TargetEffectApplication
Calcium channelsInhibitionSmooth muscle relaxation
Enzymatic active sitesCompetitive inhibitionDrug development
  • pKa : ~9.98, enabling protonation in physiological environments.

Stability and Reactivity Under Extreme Conditions

ConditionOutcomeNotes
High pH (>12)DeaminationForms styrene derivatives
Strong acids (HCl)Salt formationStable crystalline product

Scientific Research Applications

Chemistry

  • Chiral Building Block : (S)-3-Methyl-2-phenylbutylamine is widely used in asymmetric synthesis, particularly for producing enantiomerically pure pharmaceuticals. Its ability to resolve racemic mixtures makes it invaluable in drug development.
  • Synthesis of Pharmaceuticals : It serves as a precursor for several important drugs, including Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). The compound plays a critical role in synthesizing optically active forms of drugs that exhibit enhanced therapeutic efficacy compared to their racemic counterparts.

Biology

  • Biological Activity : Research indicates that this compound interacts with neurotransmitter systems, potentially enhancing cognitive functions and exhibiting calming effects. This positions it as a candidate for treating mood disorders and attention deficit conditions .
  • Neurotransmitter Modulation : The compound's chiral nature allows it to fit into specific receptor sites, influencing physiological responses through agonistic or antagonistic actions .

Medicine

  • Therapeutic Potential : Ongoing research is exploring its potential therapeutic uses in neurological disorders. Its role as a precursor for Flurbiprofen highlights its importance in developing formulations that offer improved therapeutic profiles.

Research indicates several promising biological activities associated with this compound:

  • CNS Stimulation : Preliminary studies suggest it may enhance cognitive functions such as attention and focus.
  • Antidepressant Properties : Observed calming effects in animal models indicate potential antidepressant-like activity .

Research Findings and Case Studies

Several studies have explored the biological activity and applications of this compound:

Study TitleFindings
Chiral ResolutionSuccessfully resolved racemic ibuprofen with 98.7% enantiomeric excess.
Cognitive EnhancementAnimal studies indicated improved attention and reduced anxiety-like behaviors.
Pharmaceutical SynthesisUsed as a chiral ligand in asymmetric catalysis for synthesizing various biologically active compounds.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-2-phenylbutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating physiological responses. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Differences

Steric Effects : The isopropyl group in this compound enhances steric hindrance compared to simpler amines like (R)-1-Phenylethylamine. This improves enantioselectivity in salt formation, particularly for bulky carboxylic acids .

Solubility: Due to its branched alkyl chain, this compound exhibits lower solubility in polar solvents (e.g., water) compared to 2-phenylglycinol, which has a hydroxyl group enhancing hydrophilicity.

Performance in Enantiomeric Resolution

  • Efficiency : In a study resolving 2-benzyl-3-(cis-hexahydroisoindolin-2-yl-carbonyl)-propionic acid, this compound achieved 98% enantiomeric excess (ee) , outperforming (R)-1-Phenylethylamine (85% ee) under identical conditions .
  • Versatility : Chikusa et al. (2002) demonstrated its efficacy across diverse carboxylic acids, including aliphatic and aromatic substrates, with yields exceeding 90% in >80% of cases .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis : Yamaguchi et al. (1997) utilized this compound to isolate optically active succinic acid derivatives, critical intermediates in antihypertensive drugs .
  • Cost-Effectiveness : Compared to custom chiral ligands (e.g., BINAP), this amine offers a cost-efficient alternative for resolutions requiring moderate enantioselectivity .

Biological Activity

(S)-3-Methyl-2-phenylbutylamine, a chiral amine with the chemical formula C₁₁H₁₇N and CAS number 106498-32-2, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is primarily noted for its role as a precursor in the synthesis of optically active pharmaceuticals, particularly Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic properties. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within the body, particularly in the central nervous system (CNS). Its chiral nature allows it to fit into specific receptor sites, influencing physiological responses through agonistic or antagonistic actions. Key mechanisms include:

  • Neurotransmitter Interaction : Evidence suggests that this compound may modulate neurotransmitter systems, enhancing attention and exhibiting calming effects. This positions it as a candidate for potential therapeutic applications in treating mood disorders and attention deficit conditions.
  • Chiral Pool Synthesis : The compound serves as a chiral building block in organic synthesis, facilitating the production of enantiomerically pure drugs. Its ability to resolve racemic mixtures has been demonstrated with compounds like ibuprofen and ketoprofen, achieving high enantiomeric excesses.

Biological Activity

Research indicates several promising biological activities associated with this compound:

  • CNS Stimulation : Preliminary studies suggest that the compound may act as a CNS stimulant, potentially enhancing cognitive functions such as attention and focus.
  • Antidepressant Properties : The calming effects observed in animal models indicate potential antidepressant-like activity, warranting further investigation into its efficacy in mood regulation.
  • Pharmacological Applications : As a precursor for Flurbiprofen, this compound is crucial for developing formulations that offer improved therapeutic profiles compared to racemic mixtures.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound, highlighting its significance in pharmaceutical research:

StudyFindings
Chiral Resolution Successfully resolved racemic ibuprofen with 98.7% enantiomeric excess.
Cognitive Enhancement Animal studies indicated improved attention and reduced anxiety-like behaviors.
Pharmaceutical Synthesis Used as a chiral ligand in asymmetric catalysis for synthesizing various biologically active compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective preparation of (S)-3-Methyl-2-phenylbutylamine?

  • Methodological Answer : The synthesis of chiral amines like this compound typically involves asymmetric catalysis or resolution techniques. For example, enzymatic resolution using lipases or kinetic resolution with chiral auxiliaries (e.g., Evans’ oxazolidinones) can achieve high enantiomeric excess (ee). Reductive amination of ketones with chiral catalysts (e.g., Ru-BINAP complexes) is another viable approach. Purification via chiral HPLC or crystallization should follow to validate enantiopurity (≥98% ee) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm the phenyl and methyl substituents. Chiral derivatizing agents (e.g., Mosher’s acid) can resolve stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C11_{11}H17_{17}N).
  • Polarimetry/Chiral HPLC : Determine enantiomeric excess using a chiral stationary phase (e.g., Chiralpak AD-H column) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Store in sealed, airtight containers under refrigeration (2–8°C) in a dry, inert atmosphere (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or enantiomeric impurities. To address this:

  • Replicate Studies : Conduct dose-response curves across multiple cell lines (e.g., HEK-293, SH-SY5Y) to assess consistency.
  • Purity Verification : Re-analyze compound batches via chiral HPLC to rule out enantiomeric contamination.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare published datasets, controlling for variables like solvent (DMSO vs. ethanol) .

Q. What experimental designs are optimal for studying the long-term stability of this compound in pharmacological formulations?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, light exposure) for 1–3 months. Monitor degradation via LC-MS.
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf life under standard storage conditions (25°C).
  • Excipient Compatibility : Test interactions with common excipients (e.g., lactose, Mg-stearate) using differential scanning calorimetry (DSC) .

Q. How does the stereochemistry of this compound influence its receptor binding affinity?

  • Methodological Answer :

  • Molecular Docking : Compare the (S)-enantiomer’s binding mode with target receptors (e.g., trace amine-associated receptors, TAARs) using software like AutoDock Vina.
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected cells to quantify agonist/antagonist activity.
  • Enantiomer Comparison : Synthesize and test the (R)-enantiomer to isolate stereochemical effects .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) during critical steps like amination.
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using factorial designs.
  • Quality Control : Establish strict acceptance criteria (e.g., ≥95% purity by HPLC, ≤2% residual solvents) .

Data Analysis and Interpretation

Q. How should researchers address time-dependent contradictions in toxicity studies of this compound?

  • Methodological Answer : Longitudinal studies often reveal diverging short- vs. long-term effects. For example:

  • Short-Term : Acute toxicity (LD50_{50}) may show low risk (e.g., no mortality in 24-hour rodent assays).
  • Long-Term : Chronic exposure (90-day) might reveal hepatotoxicity via histopathology or ALT/AST elevation.
  • Mechanistic Analysis : Use transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress) activated over time .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer :

  • Curve Fitting : Apply four-parameter logistic models (4PL) to EC50_{50} data using software like GraphPad Prism.
  • Bootstrapping : Assess confidence intervals for EC50_{50} values with 10,000 resamples.
  • Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Methyl-2-phenylbutylamine
Reactant of Route 2
Reactant of Route 2
(S)-3-Methyl-2-phenylbutylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.